(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
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Overview
Description
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is a chiral compound that features a piperidine ring substituted with a cyclopropylmethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a suitable leaving group on the piperidine ring with cyclopropylmethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.
Reduction: Reduced forms of the piperidine ring and acetic acid moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.
Medicine
In medicinal chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethylamino group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The acetic acid moiety may also contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
- 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)propanoic acid
- 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)butanoic acid
Uniqueness
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid. The presence of the cyclopropylmethylamino group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(7-13)12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
XELVEVXUMPRQOE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)NCC2CC2 |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)NCC2CC2 |
Origin of Product |
United States |
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